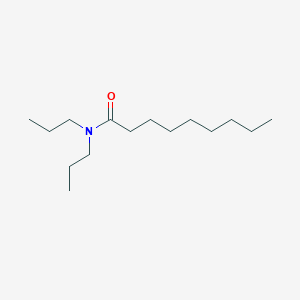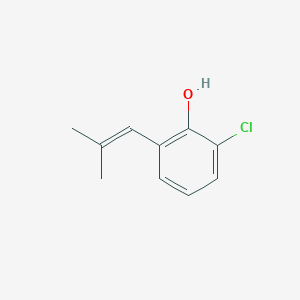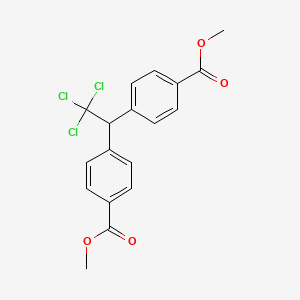
Dimethyl 4,4'-(2,2,2-trichloroethane-1,1-diyl)dibenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoate is a chemical compound that belongs to the family of organochlorine compounds It is structurally characterized by the presence of two benzene rings connected by a trichloroethane moiety, with ester groups attached to the benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoate typically involves the esterification of 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoic acid with methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester. After the reaction is complete, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of Dimethyl 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
Dimethyl 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Dehydrochlorination: This reaction involves the elimination of hydrogen chloride (HCl) to form olefinic products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in amide solvents like DMF or dimethylacetamide (DMA) are used.
Dehydrochlorination: This reaction is typically carried out using strong bases like NaOH in organic solvents.
Major Products Formed
科学的研究の応用
Dimethyl 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoate has several scientific research applications:
作用機序
The mechanism of action of Dimethyl 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoate involves several pathways:
Electrochemical Reduction: The reduction process involves the cleavage of carbon-chlorine bonds, leading to the formation of dechlorinated products.
Nucleophilic Substitution: The substitution reactions involve the attack of nucleophiles on the carbon-chlorine bonds, resulting in the replacement of chlorine atoms with other functional groups.
Dehydrochlorination: This reaction involves the elimination of HCl, leading to the formation of olefinic products.
類似化合物との比較
Dimethyl 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoate can be compared with other similar compounds such as:
4,4’-(2,2,2-Trichloroethane-1,1-diyl)bis(chlorobenzene) (DDT): Both compounds have similar structural features, but DDT is more widely known for its use as a pesticide.
4,4’-(2,2-Dichloroethane-1,1-diyl)bis(chlorobenzene) (DDD): This compound is a dechlorinated derivative of DDT and shares similar chemical properties.
4,4’-(2,2-Dichloroethene-1,1-diyl)bis(N,N-dimethyl-2,6-dinitroaniline): This compound is formed through nucleophilic substitution reactions and has similar reactivity.
特性
CAS番号 |
54545-86-7 |
|---|---|
分子式 |
C18H15Cl3O4 |
分子量 |
401.7 g/mol |
IUPAC名 |
methyl 4-[2,2,2-trichloro-1-(4-methoxycarbonylphenyl)ethyl]benzoate |
InChI |
InChI=1S/C18H15Cl3O4/c1-24-16(22)13-7-3-11(4-8-13)15(18(19,20)21)12-5-9-14(10-6-12)17(23)25-2/h3-10,15H,1-2H3 |
InChIキー |
FJURLROHKYDJDD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)OC)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14626979.png)
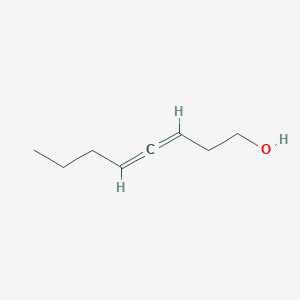
![N-[3-(Heptyloxy)phenyl]acetamide](/img/structure/B14626999.png)

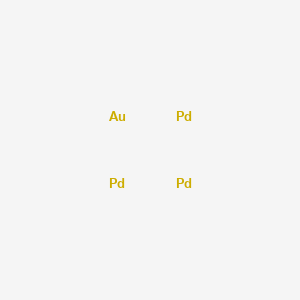
![1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14627023.png)
![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)
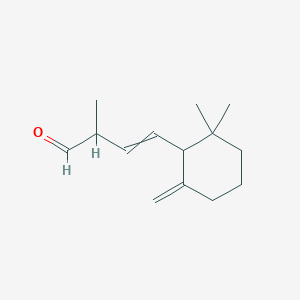
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)
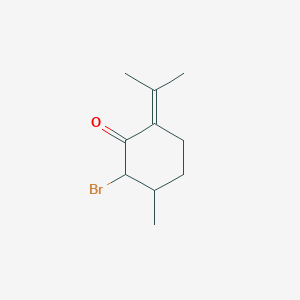
![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)
